

# Preclinical Evaluation of IM156 in Glioblastoma Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |
|----------------------|---------------------|-----------|--|--|--|
| Compound Name:       | Antitumor agent-156 |           |  |  |  |
| Cat. No.:            | B15569871           | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of IM156, a novel biguanide derivative, in glioblastoma (GBM) models. IM156, formerly known as HL156A, has emerged as a promising therapeutic candidate due to its inhibitory action on mitochondrial complex I, a key component of the oxidative phosphorylation (OXPHOS) pathway, which is increasingly recognized as a critical metabolic vulnerability in cancer cells, including glioblastoma. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

#### **Core Mechanism of Action**

IM156 is a potent inhibitor of the mitochondrial electron transport chain's protein complex 1 (PC1).[1][2] This inhibition disrupts oxidative phosphorylation, leading to a decrease in cellular ATP production and inducing energetic stress in cancer cells that are highly dependent on this metabolic pathway.[1][2] A primary downstream effect of this energy depletion is the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, can inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a critical nexus for cell growth, proliferation, and survival.[1][2] Notably, some studies in glioblastoma models have indicated that the activation of AMPK and subsequent inhibition of mTOR may not be consistently observed, suggesting the involvement of other mechanisms or context-dependent responses.[1]



Below is a diagram illustrating the proposed signaling pathway of IM156.

Figure 1: Proposed signaling pathway of IM156 in cancer cells.

#### In Vitro Evaluation in Glioblastoma Models

The in vitro efficacy of IM156 (HL156A) has been primarily evaluated in glioblastoma tumorsphere (TS) models, which are enriched for cancer stem-like cells (GSCs). These studies have focused on the impact of IM156, both as a single agent and in combination with the standard-of-care chemotherapeutic temozolomide (TMZ), on key cancer stem cell properties.

#### **Data Presentation**

The following tables summarize the quantitative and qualitative findings from preclinical in vitro studies.

Table 1: Effect of IM156 (HL156A) on Glioblastoma Tumorsphere Formation



| Cell Line  | Treatment    | Concentration  | Effect on<br>Tumorsphere<br>Formation            | Reference |
|------------|--------------|----------------|--------------------------------------------------|-----------|
| GSC11      | HL156A       | 10 μΜ          | Decrease                                         | [1]       |
| TS15-88    | HL156A       | 10 μΜ          | Decrease                                         | [1]       |
| U87 sphere | HL156A       | 10 μΜ          | Decrease                                         | [1]       |
| X01        | HL156A       | 10 μΜ          | Decrease                                         | [1]       |
| GSC11      | HL156A + TMZ | 10 μΜ + 100 μΜ | More prominent decrease than single agents       | [1]       |
| TS15-88    | HL156A + TMZ | 10 μM + 100 μM | More prominent decrease than single agents       | [1]       |
| U87 sphere | HL156A + TMZ | 10 μM + 100 μM | More prominent<br>decrease than<br>single agents | [1]       |
| X01        | HL156A + TMZ | 10 μΜ + 100 μΜ | More prominent decrease than single agents       | [1]       |

Table 2: Effect of IM156 (HL156A) on Glioblastoma Tumorsphere Invasion

| Cell Line | Treatment    | Concentration  | Effect on<br>Invasion (3D<br>Collagen<br>Matrix) | Reference |
|-----------|--------------|----------------|--------------------------------------------------|-----------|
| GSC11     | HL156A       | 10 μΜ          | Suppression                                      | [1]       |
| GSC11     | TMZ          | 100 μΜ         | Suppression                                      | [1]       |
| GSC11     | HL156A + TMZ | 10 μM + 100 μM | Most prominent suppression                       | [1]       |



Table 3: Effect of IM156 (HL156A) on Stemness and EMT Marker Expression in Glioblastoma Tumorspheres

| Cell Line | Treatment       | Concentrati<br>on | Effect on<br>Stemness<br>Markers<br>(Oct3/4,<br>Sox2,<br>Notch2) | Effect on EMT Markers (N- cadherin, Vimentin, Snail, Slug) | Reference |
|-----------|-----------------|-------------------|------------------------------------------------------------------|------------------------------------------------------------|-----------|
| GSC11     | HL156A +<br>TMZ | 10 μM + 100<br>μM | Decreased expression                                             | Decreased expression                                       | [1]       |

Note: Specific IC50 values for IM156 in various glioblastoma cell lines are not publicly available in the reviewed literature.

## In Vivo Evaluation in Glioblastoma Models

The in vivo anti-tumor activity of IM156 (HL156A) in combination with TMZ was assessed in an orthotopic xenograft mouse model using patient-derived glioblastoma stem-like cells.

#### **Data Presentation**

Table 4: In Vivo Efficacy of IM156 (HL156A) in an Orthotopic Glioblastoma Xenograft Model



| Animal<br>Model  | Cell Line | Treatment            | Dosing<br>Schedule                                                 | Primary<br>Outcome                                                 | Reference |
|------------------|-----------|----------------------|--------------------------------------------------------------------|--------------------------------------------------------------------|-----------|
| NOD/SCID<br>mice | GSC11     | Vehicle<br>(Control) | -                                                                  | Median<br>survival: ~30<br>days                                    | [1]       |
| NOD/SCID<br>mice | GSC11     | TMZ                  | 5 mg/kg/day,<br>oral gavage                                        | Significant<br>survival<br>benefit vs.<br>control                  | [1]       |
| NOD/SCID<br>mice | GSC11     | HL156A +<br>TMZ      | 50 mg/kg/day<br>(HL156A) + 5<br>mg/kg/day<br>(TMZ), oral<br>gavage | Significant<br>survival<br>benefit vs.<br>TMZ alone (P<br>< 0.001) | [1]       |

Note: Detailed tumor growth inhibition data, such as changes in tumor volume over time, are not publicly available in the reviewed literature. The primary endpoint reported was overall survival.

## **Experimental Protocols**

This section provides a detailed description of the key experimental methodologies employed in the preclinical evaluation of IM156 in glioblastoma models.

## Glioblastoma Tumorsphere Culture and Tumorsphere Formation Assay

- Cell Culture: Patient-derived glioblastoma tumorspheres (e.g., GSC11, TS15-88, X01) and U87-derived spheres are cultured in serum-free neurobasal medium supplemented with N2 and B27 supplements, basic fibroblast growth factor (bFGF), and epidermal growth factor (EGF).
- Assay Principle: This assay assesses the self-renewal capacity of cancer stem-like cells.
   Single cells are plated at a low density in non-adherent conditions. The number of newly formed tumorspheres is quantified after a period of incubation.



#### · Protocol:

- Dissociate established tumorspheres into a single-cell suspension using a suitable enzyme (e.g., Accutase).
- Perform a viable cell count using a hemocytometer and trypan blue exclusion.
- Seed the cells in 96-well ultra-low attachment plates at a density of 100-500 cells per well in the appropriate tumorsphere medium.
- Add IM156, TMZ, or the combination at the desired concentrations.
- Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2.
- Count the number of tumorspheres (typically >50 μm in diameter) in each well using a light microscope.
- Calculate the percentage of wells with tumorspheres or the average number of tumorspheres per well.

### **3D Collagen Matrix Invasion Assay**

- Assay Principle: This assay measures the ability of cancer cells to invade a threedimensional extracellular matrix, mimicking the in vivo process of tumor invasion.
- Protocol:
  - Prepare a collagen I solution on ice, neutralized to a physiological pH.
  - Resuspend single cells or small tumorspheres in the collagen solution.
  - Dispense the cell-collagen mixture into the wells of a 96-well plate and allow it to polymerize at 37°C.
  - Add tumorsphere medium containing the test compounds (IM156, TMZ, or combination) on top of the collagen gel.



- Incubate the plate and monitor cell invasion from the tumorspheres into the surrounding collagen matrix over time using a microscope equipped with a camera.
- Quantify the area of invasion or the distance of invading cells from the edge of the tumorsphere using image analysis software.

### **Western Blot Analysis**

 Assay Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates, providing insights into the molecular effects of drug treatment.

#### Protocol:

- Treat glioblastoma tumorspheres with IM156, TMZ, or the combination for the desired duration.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
- Incubate the membrane with primary antibodies against the target proteins (e.g., Oct3/4, Sox2, N-cadherin, p-AMPK, p-mTOR).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.



- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

## Orthotopic Xenograft Mouse Model and In Vivo Efficacy Evaluation

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human glioblastoma cells.
- · Protocol:
  - Anesthetize the mice and secure them in a stereotactic frame.
  - Create a small burr hole in the skull at a predetermined coordinate corresponding to the desired brain region (e.g., striatum).
  - Slowly inject a suspension of glioblastoma tumorsphere cells (e.g., GSC11) into the brain parenchyma using a Hamilton syringe.
  - Suture the scalp incision and allow the mice to recover.
  - Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
  - Once tumors are established, randomize the mice into treatment groups (vehicle, TMZ, IM156 + TMZ).
  - Administer the treatments according to the specified dosing schedule (e.g., daily oral gavage).
  - Monitor the health and body weight of the mice regularly.
  - The primary endpoint is typically overall survival, which is plotted using Kaplan-Meier curves and analyzed with a log-rank test. Tumor volume can also be monitored as a secondary endpoint.



Below is a diagram illustrating the experimental workflow for the preclinical evaluation of IM156 in glioblastoma models.

#### Experimental Workflow for Preclinical Evaluation of IM156 in Glioblastoma



Click to download full resolution via product page

Figure 2: Experimental workflow for the preclinical evaluation of IM156.

#### Conclusion







The preclinical data available for IM156 in glioblastoma models suggest that this novel biguanide holds therapeutic potential, particularly in targeting the glioblastoma stem-like cell population. Its ability to inhibit tumorsphere formation and invasion, key characteristics of GSC-driven tumor progression and recurrence, is promising. The synergistic effect observed with temozolomide in vivo further strengthens its potential as part of a combination therapy for glioblastoma.

However, it is important to note the limitations of the current publicly available data. The absence of comprehensive dose-response studies and IC50 values across a panel of GBM cell lines makes it challenging to fully assess the potency and spectrum of activity of IM156. Furthermore, more detailed in vivo studies reporting on tumor growth inhibition in addition to survival would provide a more complete picture of its efficacy. The inconsistent observations regarding the AMPK-mTOR signaling pathway highlight the need for further mechanistic studies to fully elucidate the molecular pathways mediating the effects of IM156 in glioblastoma.

Future preclinical research should focus on addressing these knowledge gaps to provide a more robust foundation for the clinical translation of IM156 for the treatment of glioblastoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inhibiting stemness and invasive properties of glioblastoma tumorsphere by combined treatment with temozolomide and a newly designed biguanide (HL156A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malformin C preferentially kills glioblastoma stem-like cells via concerted induction of proteotoxic stress and autophagic flux blockade PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Evaluation of IM156 in Glioblastoma Models: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569871#preclinical-evaluation-of-im156-inglioblastoma-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com